4-(Fluoromethyl)-2-iodobenzo[d]oxazole
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Overview
Description
4-(Fluoromethyl)-2-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoromethyl group at the 4-position and an iodine atom at the 2-position of the benzo[d]oxazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-iodobenzo[d]oxazole typically involves the introduction of the fluoromethyl and iodine substituents onto the oxazole ring. One common method involves the reaction of a suitable benzo[d]oxazole precursor with fluoromethylating and iodinating agents under controlled conditions. For instance, the precursor can be treated with a fluoromethylating reagent such as fluoromethyl iodide in the presence of a base, followed by iodination using iodine or an iodine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-2-iodobenzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
4-(Fluoromethyl)-2-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-2-iodobenzo[d]oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The fluoromethyl and iodine substituents can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
4-(Fluoromethyl)-2-iodobenzo[d]oxazole can be compared with other oxazole derivatives, such as:
2-Iodobenzo[d]oxazole: Lacks the fluoromethyl group, which may affect its reactivity and biological activity.
4-Methyl-2-iodobenzo[d]oxazole: Contains a methyl group instead of a fluoromethyl group, which can influence its chemical properties and interactions.
4-(Fluoromethyl)-2-chlorobenzo[d]oxazole:
The presence of the fluoromethyl and iodine substituents in this compound makes it unique and potentially more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C8H5FINO |
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Molecular Weight |
277.03 g/mol |
IUPAC Name |
4-(fluoromethyl)-2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5FINO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2 |
InChI Key |
AROWBPNTPJBJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)CF |
Origin of Product |
United States |
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